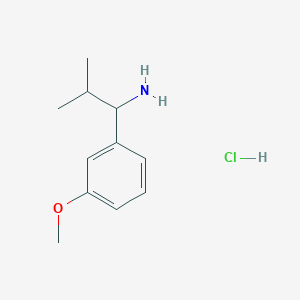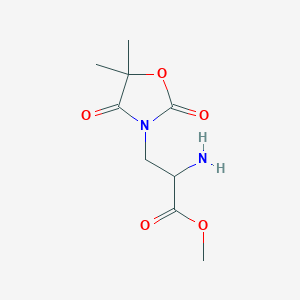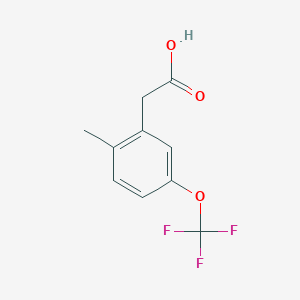![molecular formula C15H26N2O6 B1458185 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate CAS No. 1187932-79-1](/img/structure/B1458185.png)
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
Overview
Description
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate is a chemical compound with the molecular formula C15H26N2O6. It is known for its unique spirocyclic structure, which includes a diaza-spirodecane core. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of a diaza-spirodecane derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The resulting ester is then treated with oxalic acid to yield the oxalate salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and protein-ligand binding.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate can be compared with other spirocyclic compounds such as:
9,9-Difluoro-2,7-diaza-spiro[4.5]decan-1-one-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but includes fluorine atoms, which can alter its reactivity and binding properties.
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester: This is a closely related compound without the oxalate group, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMOACXVQZSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)


![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)









